2-Propenoic acid, 3-[4-[(2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl]-, methyl ester
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Overview
Description
METHYL (2E)-3-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]PROP-2-ENOATE is a synthetic organic compound characterized by its complex structure, which includes an indole moiety and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2E)-3-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]PROP-2-ENOATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The final step involves the esterification of the sulfonylated indole with methyl acrylate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL (2E)-3-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
METHYL (2E)-3-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]PROP-2-ENOATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of METHYL (2E)-3-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]PROP-2-ENOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in anti-inflammatory pathways or kinases in cancer pathways.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
METHYL (2E)-3-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]PROP-2-ENOATE: shares similarities with other indole-based sulfonyl compounds such as:
Uniqueness
- Structural Features : The presence of both the indole moiety and the sulfonyl group in METHYL (2E)-3-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]PROP-2-ENOATE makes it unique compared to other compounds with only one of these features.
- Reactivity : Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, highlights its versatility in synthetic chemistry.
Properties
Molecular Formula |
C18H17NO4S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl (E)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H17NO4S/c1-23-18(20)11-8-14-6-9-16(10-7-14)24(21,22)19-13-12-15-4-2-3-5-17(15)19/h2-11H,12-13H2,1H3/b11-8+ |
InChI Key |
NYKFSVZBBFTEJX-DHZHZOJOSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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